molecular formula C12H14N4O B8230545 4-azido-N-(cyclobutylmethyl)benzamide

4-azido-N-(cyclobutylmethyl)benzamide

Cat. No.: B8230545
M. Wt: 230.27 g/mol
InChI Key: QACSDRUZZKOPSP-UHFFFAOYSA-N
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Description

4-Azido-N-(cyclobutylmethyl)benzamide is a benzamide derivative characterized by an azido group (-N₃) at the para position of the benzene ring and a cyclobutylmethyl substituent on the amide nitrogen. This compound is of interest in chemical biology and materials science due to the reactivity of the azido group, which enables applications in click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer synthesis . Its cyclobutylmethyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name

4-azido-N-(cyclobutylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-16-15-11-6-4-10(5-7-11)12(17)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACSDRUZZKOPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-(cyclobutylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with cyclobutylmethyl chloride in the presence of a base such as triethylamine to form N-(cyclobutylmethyl)-4-aminobenzamide.

    Azidation: The amino group of N-(cyclobutylmethyl)-4-aminobenzamide is then converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and safety. Continuous-flow synthesis methods could be employed to enhance efficiency and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in 4-azido-N-(cyclobutylmethyl)benzamide can undergo substitution reactions, particularly with nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(cyclobutylmethyl)-4-aminobenzamide.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine:

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.

    Drug Development: Potential use in the synthesis of pharmacologically active compounds.

Industry:

Mechanism of Action

The mechanism of action of 4-azido-N-(cyclobutylmethyl)benzamide largely depends on the specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Structural Variations in N-Substituted Azidobenzamides

The following table highlights structural differences among azidobenzamide derivatives:

Compound Name N-Substituent Functional Groups on Benzamide Core Key Applications Reference
4-Azido-N-(cyclobutylmethyl)benzamide Cyclobutylmethyl Azido (-N₃) at para position Click chemistry, drug design
4-Azido-N-(3-hydroxypropyl)benzamide (IV) 3-Hydroxypropyl Azido (-N₃) at para position Polymer conjugation, model UV studies
4-Azido-N-[2-(diethylmethylammonium)ethyl]benzamide iodide Quaternary ammonium ethyl chain Azido (-N₃) at para position Photolabile probes, membrane studies
CA-PhN3 (4-azido-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)benzamide) Chlorohexyl ether chain Azido (-N₃) at para position Protein labeling, bioconjugation

Key Observations :

  • Cyclobutylmethyl vs. In contrast, the hydroxypropyl group in IV improves aqueous solubility, making it suitable for polymer conjugation .
  • Quaternary Ammonium Substituents : The charged ammonium group in the compound from increases water solubility and enables interactions with biological membranes, useful for photolabeling studies.

Key Observations :

  • Yields for azidobenzamide derivatives vary widely (34–80%), influenced by steric hindrance from N-substituents and reaction conditions. For example, CA-PhN3’s moderate yield (56%) reflects challenges in coupling bulky chlorohexyl ether chains .
Physicochemical Properties

Melting Points and Solubility :

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Melting point 90°C; dimethoxy groups enhance crystallinity .
  • AH-7921 : High lipophilicity due to dichlorinated benzamide and cyclohexylmethyl group, favoring CNS penetration .

NMR Data :

  • CA-PhN3 : ¹H NMR signals at δ 7.90 ppm (aromatic protons) and δ 3.60 ppm (chlorohexyl chain) confirm successful coupling .
  • 4-Azido-N-(3-hydroxypropyl)benzamide : Hydroxypropyl protons resonate at δ 3.50–3.30 ppm, distinct from cyclobutylmethyl’s complex splitting .

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